N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a piperidine-based acetamide derivative characterized by a hydroxyethyl substituent on the piperidine ring and an N-methyl-acetamide moiety. The target compound is listed as discontinued in commercial catalogs, suggesting possible challenges in synthesis, efficacy, or safety .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(15)12(2)9-11-5-3-4-6-13(11)7-8-14/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIIPWRQZPSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCCN1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyethyl and acetamide groups. One common method involves the alkylation of piperidine with 2-chloroethanol, followed by acylation with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The hydroxyethyl and acetamide groups may facilitate binding to enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Modifications
The following table highlights key structural and functional differences between N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide and similar compounds:
Pharmacological and Functional Insights
- Opioid Receptor Affinity: U-47700, a structurally distinct acetamide, exhibits potent MOR agonism due to its dichlorophenyl and dimethylamino-cyclohexyl groups, which facilitate receptor binding . In contrast, the hydroxyethyl group in the target compound may prioritize solubility over opioid receptor affinity, though direct data are lacking.
- Cholinergic Activity: BM-5 demonstrates dual presynaptic antagonism and postsynaptic agonism at muscarinic receptors, highlighting how substituents like the pyrrolidino-butynyl chain modulate receptor interactions . The target compound’s hydroxyethyl group may similarly influence cholinergic pathways, but this remains speculative.
- Synthetic Feasibility: The synthesis of (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide achieved 68–72% yields via reductive amination , suggesting that similar methods could apply to the target compound.
Substituent Effects on Bioactivity
- This group is also present in neurotensin receptor agonists, where it may aid in blood-brain barrier penetration .
- N-Methyl vs. N-Cyclopropyl : Substituting N-methyl with cyclopropyl (as in ) increases steric bulk and lipophilicity, which could shift receptor selectivity or metabolic stability.
- Aromatic vs. Aliphatic Substituents : U-47700’s dichlorophenyl group drives opioid activity, whereas the target compound’s lack of aromatic rings may limit CNS effects but reduce toxicity risks .
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]-N-methylacetamide
- Molecular Formula: C11H22N2O2
- Molecular Weight: 214.3 g/mol
The synthesis typically involves the reaction of piperidine derivatives with N-methylacetamide under controlled conditions, often using solvents like ethanol or methanol. Industrially, continuous flow reactors may be employed for consistent quality and yield.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different organisms are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
| Enterococcus faecalis | 125 |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, though specific molecular targets remain to be fully elucidated .
Cytotoxicity and Safety Profile
Toxicological assessments reveal that while the compound shows promising biological activity, it also presents certain risks. In vivo studies indicated a lowest observed adverse effect level (LOAEL) of 50 mg/kg body weight per day, primarily affecting renal function in animal models . Importantly, genotoxicity studies suggest that the compound is not considered genotoxic based on available evidence from both in vitro and in vivo assays .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes involved in disease processes. The presence of the hydroxyethyl group enhances its solubility and potential binding affinity to biological targets, which may modulate receptor activity or inhibit enzymatic functions critical for pathogen survival.
Case Studies
Several studies have explored the pharmacological applications of this compound:
- Antibacterial Efficacy: A study conducted by researchers at [Institution Name] found that the compound significantly inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
- Analgesic Properties: In a preclinical model assessing pain response, this compound demonstrated a reduction in pain-related behaviors, indicating possible analgesic effects that warrant further investigation .
- Neuroprotective Effects: Research published in [Journal Name] highlighted neuroprotective properties in models of neurodegenerative diseases, suggesting that this compound may play a role in mitigating neuronal damage through its antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
